molecular formula C63H112O42 B140806 羟丙基-β-环糊精 CAS No. 128446-35-5

羟丙基-β-环糊精

货号 B140806
CAS 编号: 128446-35-5
分子量: 1541.5 g/mol
InChI 键: ODLHGICHYURWBS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Hydroxypropyl-β-cyclodextrin (HPβCD) is a cyclic polysaccharide that has been widely used in pharmaceutical, food, and cosmetic industries. It is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. HPβCD is an amphiphilic molecule that has a hydrophilic outer surface and a hydrophobic inner core. This unique structure makes it an ideal candidate for a variety of applications, such as drug delivery, solubilization, and stabilization of active ingredients.

科学研究应用

药物制剂和药物递送

HPβCD 是一种环糊精衍生物,因其增强疏水性化合物溶解度的能力而被广泛用于药物领域。通过与亲脂性药物形成复合物,它可以提高药物的生物利用度并促进药物递送。研究人员已经探索了 HPβCD 在各种药物制剂中的潜力,包括口服、非肠道和局部给药 .

聚集研究和分析技术

有效检测和量化 HPβCD 聚集体对于药物配制者至关重要。研究人员已经评估了几种研究 HPβCD 聚集的方法,包括渗透压法、粘度法、张力法、动态光散射 (DLS) 和渗透研究。其中,DLS 和渗透研究已被证明可有效检测 HPβCD 聚集体并估计其流体力学直径。有趣的是,HPβCD 比天然 β-环糊精 (βCD) 表现出较低的聚集倾向 .

炎症效应和巨噬细胞来源的细胞系

研究已经调查了 HPβCD 治疗对巨噬细胞来源的细胞系的影响。虽然它不会诱发炎症,但与 HPβCD 孵育与这些细胞的促炎作用有关。了解这些影响对于评估其安全性概况至关重要 .

胆固醇清除和动脉粥样硬化性心血管疾病

HPβCD 可以结合和溶解未酯化的胆固醇。研究人员已经探索了其逆转主动脉血管壁内巨噬细胞胆固醇沉积的潜力,这是动脉粥样硬化性心血管疾病的一个标志。这种特性使 HPβCD 成为管理脂质相关疾病的一个有趣候选者 .

纳米颗粒制剂和药物封装

HPβCD 已被用于药物递送的纳米颗粒制剂。通过将疏水性药物封装在基于 HPβCD 的纳米颗粒中,研究人员可以实现控制释放并提高治疗效果。这些纳米颗粒为靶向药物递送提供了有希望的途径 .

化妆品和个人护理应用

除了药物领域,HPβCD 在化妆品和个人护理产品中也得到应用。其增溶特性可以制备稳定的乳液,增强护肤品和护发产品中活性成分的递送 .

总之,HPβCD 的多功能性涵盖了药物、炎症研究、心血管健康、纳米技术和个人护理。其独特的特性继续激发各种科学领域的创新应用。🌟 <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.43097571V19.87985413h348.57250098v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250098 477.27619404v-134.06634641c85.80246151-26.81326991 134.066346

作用机制

Target of Action

The primary targets of 2-Hydroxypropyl-β-cyclodextrin (HPβCD) are cholesterol and lipofuscin . HPβCD has shown promise in treating diseases related to cholesterol processing and membrane biology, such as Alzheimer’s disease, Niemann-Pick disease (NPC), age-related macular degeneration, and atherosclerosis . It also targets lipofuscin, an aging biomarker that accumulates within postmitotic cells during aging .

Mode of Action

HPβCD interacts with its targets by binding and liberating cholesterol and oxysterols, shifting the overall cellular cholesterol equilibrium away from the cell . It also transports sequestered cholesterol from the lysosome to the cytosol . In human fibroblasts, HPβCD mitigates the adverse effects of oxidative stress by significantly reducing LDLr and SREBP1 gene expression . In the absence of oxidative stress, HPβCD induces a paradoxical response, increasing cholesterol accumulation via upregulation of cholesterol biosynthesis .

Biochemical Pathways

HPβCD affects the cholesterol-associated pathway . It reduces cholesterol uptake and intracellular accumulation of lipofuscin, an aging biomarker . It also reduces LDLr and SREBP1 gene expression, which are involved in cholesterol metabolism . In the absence of oxidative stress, HPβCD upregulates cholesterol biosynthesis .

Pharmacokinetics

It is known that hpβcd has fast distribution and elimination .

Result of Action

HPβCD reduces age-related lipofuscin accumulation through a cholesterol-associated pathway . It significantly reduces lipofuscin levels in aged LF-loaded, but otherwise healthy, human skin fibroblasts . It also stimulates both proliferation and migration of human umbilical vein endothelial cells (HUVECs) in an endothelial nitric oxide synthase (eNOS)/NO-dependent manner .

Action Environment

The cholesterol content of the treated cell determines which cholesterol pathways, either beneficial or harmful, are responsive to HPβCD . This highlights a previously overlooked therapeutic consideration . The action of HPβCD is also influenced by oxidative stress . In the absence of oxidative stress, HPβCD induces a paradoxical response, increasing cholesterol accumulation .

未来方向

Cyclodextrins, including HP-β-CD, are emerging medicines of the new millennium . They have shown significant theoretical and practical impacts in chemistry and biology . They are also the object of numerous fundamental studies .

生化分析

Biochemical Properties

(2-Hydroxypropyl)-β-cyclodextrin plays a crucial role in biochemical reactions by forming inclusion complexes with various hydrophobic molecules. This interaction occurs due to the hydrophobic cavity of the cyclodextrin, which can encapsulate hydrophobic molecules, thereby increasing their solubility in aqueous solutions . The compound interacts with enzymes, proteins, and other biomolecules, such as cholesterol, by forming non-covalent inclusion complexes. These interactions can modulate the activity and stability of the encapsulated molecules, making (2-Hydroxypropyl)-β-cyclodextrin a versatile agent in biochemical research and pharmaceutical formulations .

Cellular Effects

(2-Hydroxypropyl)-β-cyclodextrin has significant effects on various cell types and cellular processes. It is known to influence cell function by modulating cholesterol levels within the cell membrane. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . For example, in macrophage-derived cell lines, (2-Hydroxypropyl)-β-cyclodextrin has been shown to exert pro-inflammatory effects by altering cholesterol homeostasis and triggering inflammatory signaling pathways . Additionally, it can reduce age-related lipofuscin accumulation in human fibroblasts by affecting cholesterol-associated pathways .

Molecular Mechanism

The molecular mechanism of (2-Hydroxypropyl)-β-cyclodextrin involves its ability to form inclusion complexes with hydrophobic molecules, particularly cholesterol. This binding interaction facilitates the removal of cholesterol from cellular membranes, thereby altering membrane fluidity and function . The compound can also inhibit or activate enzymes involved in cholesterol metabolism, leading to changes in gene expression and cellular responses . These molecular interactions make (2-Hydroxypropyl)-β-cyclodextrin a potent agent for modulating cholesterol-related cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Hydroxypropyl)-β-cyclodextrin can change over time. The compound is relatively stable, but its long-term effects on cellular function can vary depending on the experimental conditions . For instance, high doses of (2-Hydroxypropyl)-β-cyclodextrin have been associated with rapid onset of ototoxicity in rats, leading to significant destruction of inner and outer hair cells . These temporal effects highlight the importance of carefully monitoring the dosage and duration of exposure in experimental studies.

Dosage Effects in Animal Models

The effects of (2-Hydroxypropyl)-β-cyclodextrin vary with different dosages in animal models. At lower doses, the compound can effectively modulate cholesterol levels and exhibit therapeutic effects without significant toxicity . At higher doses, (2-Hydroxypropyl)-β-cyclodextrin can cause adverse effects, such as ototoxicity and cellular damage . These dosage-dependent effects underscore the need for precise dosing regimens in preclinical and clinical studies to balance efficacy and safety.

Metabolic Pathways

(2-Hydroxypropyl)-β-cyclodextrin is involved in metabolic pathways related to cholesterol metabolism. It interacts with enzymes and cofactors that regulate cholesterol homeostasis, such as low-density lipoprotein receptors and sterol regulatory element-binding proteins . By modulating these pathways, the compound can influence metabolic flux and alter metabolite levels within cells . This makes (2-Hydroxypropyl)-β-cyclodextrin a valuable tool for studying cholesterol metabolism and related disorders.

Transport and Distribution

The transport and distribution of (2-Hydroxypropyl)-β-cyclodextrin within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can cross the blood-brain barrier and distribute to various regions of the brain and spinal cord when administered intrathecally . Its distribution is also affected by the presence of efflux transporters, which can limit its accumulation in certain tissues . Understanding these transport and distribution mechanisms is crucial for optimizing the therapeutic use of (2-Hydroxypropyl)-β-cyclodextrin.

Subcellular Localization

(2-Hydroxypropyl)-β-cyclodextrin exhibits specific subcellular localization patterns that can affect its activity and function. The compound can localize to lysosomes and other intracellular compartments, where it interacts with cholesterol and other biomolecules . These localization patterns are influenced by targeting signals and post-translational modifications that direct (2-Hydroxypropyl)-β-cyclodextrin to specific cellular compartments . This subcellular localization is essential for understanding the compound’s mechanism of action and optimizing its use in therapeutic applications.

属性

IUPAC Name

5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H112O42/c1-22(64)8-85-15-29-50-36(71)43(78)57(92-29)100-51-30(16-86-9-23(2)65)94-59(45(80)38(51)73)102-53-32(18-88-11-25(4)67)96-61(47(82)40(53)75)104-55-34(20-90-13-27(6)69)98-63(49(84)42(55)77)105-56-35(21-91-14-28(7)70)97-62(48(83)41(56)76)103-54-33(19-89-12-26(5)68)95-60(46(81)39(54)74)101-52-31(17-87-10-24(3)66)93-58(99-50)44(79)37(52)72/h22-84H,8-21H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLHGICHYURWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H112O42
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1541.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; Liquid, White or beige powder; [Sigma-Aldrich MSDS]
Record name .beta.-Cyclodextrin, 2-hydroxypropyl ethers
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hydroxypropyl-beta-cyclodextrin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11476
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

128446-35-5
Record name .beta.-Cyclodextrin, 2-hydroxypropyl ethers
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name β-Cyclodextrin, 2-hydroxypropyl ethers
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.815
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxypropyl-β-cyclodextrin
Reactant of Route 2
2-Hydroxypropyl-β-cyclodextrin
Reactant of Route 3
2-Hydroxypropyl-β-cyclodextrin
Reactant of Route 4
2-Hydroxypropyl-β-cyclodextrin
Reactant of Route 5
Reactant of Route 5
2-Hydroxypropyl-β-cyclodextrin
Reactant of Route 6
2-Hydroxypropyl-β-cyclodextrin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。